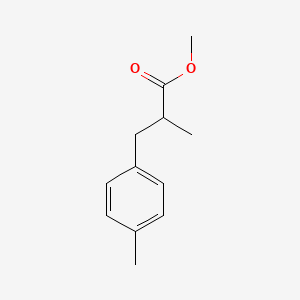
Methyl 2-methyl-3-(4-methylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-3-(4-methylphenyl)propanoate is an organic compound with the molecular formula C12H16O2. It is a methyl ester derivative of 2-methyl-3-(4-methylphenyl)propanoic acid. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-3-(4-methylphenyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methyl-3-(4-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These processes utilize fixed bed reactors and catalysts to optimize yield and efficiency. The use of bio-based reagents is also being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methyl-3-(4-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: 2-methyl-3-(4-methylphenyl)propanoic acid.
Reduction: 2-methyl-3-(4-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Methyl 2-methyl-3-(4-methylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant odor
Mécanisme D'action
The mechanism of action of methyl 2-methyl-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(4-methylphenyl)propanoate
- Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate
- Methyl 3-(4-hydroxyphenyl)propanoate
Uniqueness
Methyl 2-methyl-3-(4-methylphenyl)propanoate is unique due to its specific structural features, such as the presence of a methyl group on both the aromatic ring and the propanoate chain. This structural uniqueness contributes to its distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
methyl 2-methyl-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C12H16O2/c1-9-4-6-11(7-5-9)8-10(2)12(13)14-3/h4-7,10H,8H2,1-3H3 |
Clé InChI |
JXVCUCUYPLYBJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





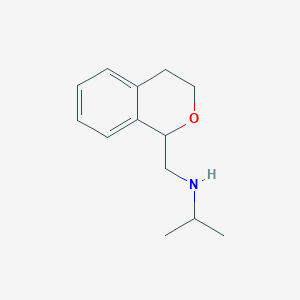
![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B14696307.png)

![(1R,4R,5R,9R,10S,12R,13S,14R)-5,9,13-trimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14696318.png)
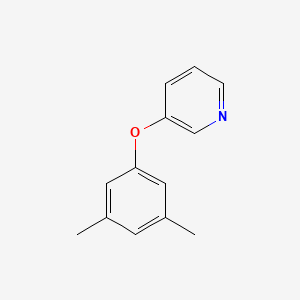


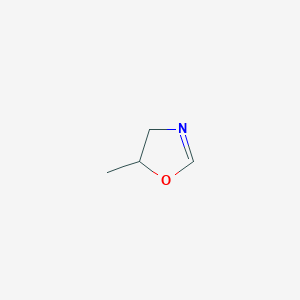
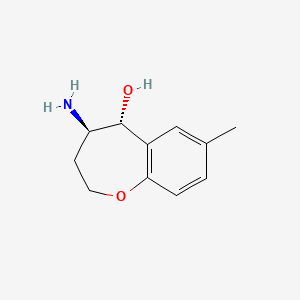
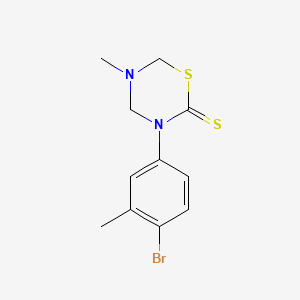
![Ethyl [(2-aminophenyl)carbamothioyl]carbamate](/img/structure/B14696360.png)
